N-(2,4-diethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide
Description
N-(2,4-Diethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with diethoxy groups at the 2- and 4-positions and a pyrazole moiety at the 6-position of the second pyrimidine ring. This compound’s structure integrates dual pyrimidine scaffolds connected via an ether linkage, a design strategy commonly employed to enhance molecular rigidity and target-binding specificity in medicinal chemistry .
Properties
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O4/c1-4-27-17-13(10-19-18(24-17)28-5-2)23-15(26)11-29-16-9-14(21-12(3)22-16)25-8-6-7-20-25/h6-10H,4-5,11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEIOVNNZZIICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related acetamide derivatives:
Table 1: Key Structural Features and Implications
Electronic and Steric Effects
- Diethoxy vs.
- Pyrazole vs. Halogen/Hydrocarbon Substituents: The 1H-pyrazol-1-yl group introduces hydrogen-bond acceptor/donor functionality absent in halogenated (e.g., N-(5-fluoro-4-methylpyridin-2-yl)acetamide) or naphthyl-substituted analogs, which may improve target engagement in enzyme active sites .
Pharmacokinetic and Pharmacodynamic Trends
- Solubility : The diethoxy-pyrimidine scaffold likely increases aqueous solubility compared to naphthalene-containing analogs (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) but may reduce it relative to smaller methoxy derivatives .
- Binding Affinity : The pyrimidine-pyrazole ether linkage may mimic ATP-binding motifs in kinases, a feature shared with quinazoline-based analogs (e.g., BP 27516 in ), though direct inhibitory data are lacking .
Research Findings and Limitations
Crystallographic Insights
Crystal structures of related acetamides (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide) reveal planar aromatic systems stabilized by π-π stacking and hydrogen bonds .
Knowledge Gaps
No direct bioactivity or ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data are available for the target compound. Extrapolations from structural analogs suggest promise in kinase-targeted therapies, but experimental validation is critical.
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